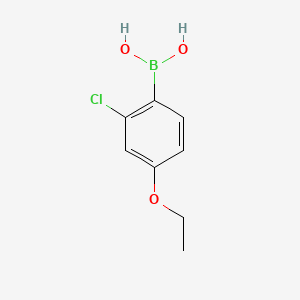

2-Chloro-4-ethoxyphenylboronic acid

説明

Significance in Modern Organic Synthesis

2-Chloro-4-ethoxyphenylboronic acid is a versatile building block, primarily recognized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comrsc.org This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, which is a fundamental process in the construction of complex molecular frameworks. chemimpex.comrsc.org The stability and reactivity of this compound make it a reliable reagent for researchers and industry professionals, allowing for efficient and dependable synthetic processes. chemimpex.com

The applications of this compound are diverse and impactful, spanning several key areas of research:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its utility in creating novel drug candidates underscores its importance in medicinal chemistry and drug discovery, particularly in the pursuit of treatments for various diseases. chemimpex.com

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this boronic acid derivative is instrumental in the creation of new agrochemicals. chemimpex.com

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials. chemimpex.com Its ability to modify surface properties contributes to the enhancement of material performance. chemimpex.com

Bioconjugation: It plays a significant role in bioconjugation, a process that involves attaching biomolecules to other molecules or surfaces. This is vital for research in biochemistry and molecular biology. chemimpex.com

Environmental Chemistry: This chemical is also employed in the detection and analysis of pollutants, contributing to environmental monitoring efforts. chemimpex.com

Context within Boronic Acid Chemistry

To fully appreciate the utility of this compound, it is essential to understand its position within the larger family of boronic acids.

Overview of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are a class of organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. They are widely regarded as versatile and indispensable intermediates in organic synthesis. rsc.orgmackenzie.br Their popularity stems from several desirable characteristics, including their general stability, ease of handling, and relatively low toxicity. nih.govresearchgate.net

The most prominent application of arylboronic acids is in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the way chemists construct complex molecules. rsc.orgrsc.org These reactions provide a powerful means of forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While the Suzuki-Miyaura reaction is the most well-known, arylboronic acids also participate in other important transformations. nih.gov More recently, it has been recognized that arylboronic acids can also serve as precursors to aryl radicals, opening up new avenues for chemical synthesis. rsc.org

Distinguishing Features of this compound Structure for Research

The specific structure of this compound provides it with distinct properties that are advantageous in research. The presence of the chloro and ethoxy groups on the phenyl ring allows for selective functionalization, a critical aspect in the design of targeted therapies and advanced materials. chemimpex.com The substitution pattern on the aromatic ring influences the electronic properties and reactivity of the boronic acid group, which can be strategically exploited by chemists to achieve desired synthetic outcomes.

Research Landscape and Emerging Trends

The research landscape for this compound and related compounds is dynamic and continually evolving. Current research continues to explore its utility as a key intermediate in the synthesis of biologically active molecules. For instance, the broader class of arylboronic acids is being used to synthesize novel modulators of survival motor neuron protein for potential application in treating spinal muscular atrophy, as well as in the creation of microtubule inhibitors with antitumor properties. sigmaaldrich.com

Furthermore, the field of boronic acid chemistry is expanding beyond traditional cross-coupling reactions. Researchers are investigating their use in areas such as the development of sensors and in materials science for creating supramolecular architectures. mackenzie.br The ability of boronic acids to form stable complexes with diols is a property that is being leveraged in sensor technology. chemimpex.com As our understanding of the reactivity of these compounds deepens, new and innovative applications for this compound are likely to emerge, further solidifying its importance in advanced chemical research.

Compound Information

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | 2-Chloro-4-ethoxybenzeneboronic acid | C₈H₁₀BClO₃ | 313545-44-7 |

| 4-Chloro-2-ethoxyphenylboronic acid | 2-Ethoxy-4-chlorophenylboronic acid; 2-Borono-5-chlorophenetole | C8H10BClO3 | 850568-80-8 |

| 4-Ethoxyphenylboronic acid | 4-Ethoxybenzeneboronic acid | C₂H₅OC₆H₄B(OH)₂ | 22237-13-4 |

| 2-Chloro-4-fluorobenzoic acid | Not applicable | Not available in search results | Not available in search results |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Weight | 200.43 |

| Melting Point | 108 °C (lit.) |

| Appearance | White to off-white crystalline powder |

| Purity | 98 - 105% (Assay by titration) |

| MDL Number | MFCD02684318 |

| PubChem ID | 3539716 |

| Storage | Room Temperature |

特性

IUPAC Name |

(2-chloro-4-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFQJZUNQAJZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393456 | |

| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-44-7 | |

| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Ethoxyphenylboronic Acid and Derivatives

Established Synthetic Routes to Arylboronic Acids

Several robust methods have been developed for the synthesis of arylboronic acids, each with distinct advantages and substrate scopes. The most prominent approaches include the reaction of organometallic intermediates with borate (B1201080) esters, transition-metal-catalyzed C-H borylation, and the coupling of aryl halides with diboron (B99234) reagents. researchgate.netnih.gov

Hydroboration is a powerful reaction in organic synthesis that involves the addition of a hydrogen-boron bond across a double or triple bond. wikipedia.org While it is a primary method for preparing alkyl and vinylboranes from alkenes and alkynes, its direct application to the synthesis of arylboronic acids from arenes is not a standard transformation. wikipedia.orgorganic-chemistry.org The typical process involves the reaction of an alkene with a borane (B79455) reagent like borane dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex, followed by oxidation or other subsequent reactions. wikipedia.org The hydroboration of alkynes yields alkenylboranes, which are also valuable synthetic intermediates. wikipedia.org

However, the term can be used more broadly in the context of boronic acid chemistry. For instance, pinacolborane can react with aliphatic, aromatic, or vinyl Grignard reagents to produce the corresponding pinacolboronates in a process that, while not a classic hydroboration of a C=C bond, involves a borane reagent.

One of the most traditional and widely used methods for preparing arylboronic acids is through halogen-boron exchange. nih.gov This strategy typically involves two key steps: the formation of an aryl organometallic species from an aryl halide, followed by quenching this intermediate with a boron-containing electrophile. acsgcipr.org

Organometallic Intermediate Formation : An aryl halide (typically a bromide or iodide) is reacted with a strong base or metal to generate a nucleophilic aryl species. Common methods include:

Grignard Reagent Formation : Reaction with magnesium metal. The use of LiCl can facilitate the insertion of magnesium. organic-chemistry.org

Organolithium Formation : Reaction with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). nih.govacsgcipr.org

Borylation : The resulting arylmagnesium or aryllithium reagent is then reacted with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. acsgcipr.orgorganic-chemistry.org An acidic workup then hydrolyzes the intermediate boronate ester to yield the final arylboronic acid.

A significant advancement in this area is the palladium-catalyzed cross-coupling of aryl halides (including chlorides) directly with diboron reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.netorganic-chemistry.org This approach, often referred to as the Miyaura borylation, offers broader functional group tolerance and avoids the use of highly reactive organometallic intermediates. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Common Halogen-Boron Exchange Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

|---|

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. youtube.com In this approach, a functional group on the aromatic ring, known as a directed metalation group (DMG), coordinates to an organolithium base (like n-BuLi) or a lithium amide (like LDA or LiTMP). This coordination directs the deprotonation of the proton at the ortho position. organic-chemistry.orgacs.org

The resulting ortho-lithiated species can then be trapped with a boron electrophile, such as triisopropylborate, to generate the corresponding ortho-substituted arylboronic ester. organic-chemistry.orgacs.org This method is exceptionally useful for preparing arylboronic acids with substitution patterns that are difficult to achieve through other means. acs.org A wide array of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfoxides. The process is experimentally straightforward, though it often requires cryogenic temperatures to ensure stability of the lithiated intermediate. acsgcipr.orgorganic-chemistry.org

Specific Synthesis of 2-Chloro-4-ethoxyphenylboronic Acid

The synthesis of the specific target molecule, this compound, is not explicitly detailed in readily available literature. However, a viable synthetic route can be designed based on the established methodologies described above. The most logical approach involves a halogen-boron exchange from a suitable di-substituted haloarene precursor.

The ideal precursor for synthesizing this compound via halogen-boron exchange would be a molecule with the desired chloro- and ethoxy-substituents, along with a halogen (bromine or iodine) at the position where the boronic acid group is to be installed. Therefore, 1-bromo-2-chloro-4-ethoxybenzene is a prime candidate.

The preparation of this precursor could be achieved through a multi-step sequence starting from commercially available materials like 4-ethoxyphenol (B1293792) or 2-chloro-4-nitrophenol. A plausible route is outlined below:

Starting Material : 4-Ethoxyphenol. The ethoxy group is a strongly activating, ortho, para-directing group.

Chlorination : The first electrophilic substitution on 4-ethoxyphenol would be chlorination. The powerful directing effect of the ethoxy group would selectively install a chlorine atom at one of the ortho positions (C2 or C6). This reaction could be performed using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent. google.com The product would be 2-chloro-4-ethoxyphenol (B1639813) .

Bromination : The resulting 2-chloro-4-ethoxyphenol would then need to be brominated at the C1 position to install the halogen needed for the exchange reaction. However, direct bromination might be challenging due to the complex directing effects of the three substituents.

A More Reliable Route : A more controlled synthesis might start from 3-chlorophenol (B135607) .

Step A: Ethylation : The hydroxyl group of 3-chlorophenol can be ethylated using an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base (e.g., K₂CO₃) to form 1-chloro-3-ethoxybenzene (B1581908) .

Step B: Bromination : The 1-chloro-3-ethoxybenzene would then undergo electrophilic bromination. The ethoxy group is a stronger activating and ortho, para-director than the deactivating ortho, para-directing chloro group. Therefore, bromination is expected to occur para to the ethoxy group, at the C4 position, yielding 4-bromo-1-chloro-3-ethoxybenzene .

Step C: Lithiation and Borylation : This precursor, 4-bromo-1-chloro-3-ethoxybenzene, could then be carried forward to the final halogen-boron exchange step.

With a suitable precursor like 4-bromo-1-chloro-3-ethoxybenzene, the final step is the halogen-boron exchange to form this compound. Optimizing this transformation is critical for achieving high yield and purity.

The reaction would involve the selective metal-halogen exchange at the more reactive C-Br bond, followed by borylation.

General Procedure: The precursor, 4-bromo-1-chloro-3-ethoxybenzene, would be dissolved in an anhydrous ether solvent like THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). An alkyllithium reagent (e.g., n-BuLi) would be added dropwise to effect the lithium-bromine exchange. After a short stirring period, a trialkyl borate (e.g., triisopropyl borate) would be added. The reaction would be allowed to slowly warm to room temperature before being quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester. The final product would be isolated via extraction and purified, typically by recrystallization.

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Variable | Considerations | Potential Outcome |

|---|---|---|---|

| Solvent | THF, Diethyl Ether, DME | Solvent can affect solubility of intermediates and reaction rates. THF is standard. | Minor to moderate effect on yield. |

| Base | n-BuLi, sec-BuLi, t-BuLi | Stronger bases can lead to faster exchange but may cause side reactions (e.g., ortho-lithiation). n-BuLi is a common choice. | n-BuLi likely provides a good balance of reactivity and selectivity. |

| Temperature | -100 °C to -40 °C | Crucial for preventing side reactions and decomposition of the aryllithium intermediate. -78 °C is standard. | Lower temperatures generally improve purity by minimizing side products like the de-halogenated starting material. |

| Borate Ester | B(OMe)₃, B(OiPr)₃, B(OnBu)₃ | Steric bulk of the borate can influence the rate of reaction and ease of hydrolysis. B(OiPr)₃ is widely used. | B(OiPr)₃ often gives clean reactions and good yields. |

| Work-up | HCl, H₂SO₄, NH₄Cl | The choice and concentration of acid for hydrolysis can impact the isolation and purity of the final boronic acid. | Dilute HCl is typically sufficient for effective hydrolysis and product isolation. |

Key challenges in this synthesis would include preventing the formation of symmetric biaryl impurities from homo-coupling and minimizing the formation of the proto-debrominated byproduct (1-chloro-3-ethoxybenzene). Careful control of temperature and stoichiometry are the primary tools to ensure high purity of the desired this compound.

Alternative and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of arylboronic acids to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

Several green alternatives to traditional methods for arylboronic acid synthesis have been developed. One notable method involves the use of water as a solvent, which is considered the greenest solvent. umich.edu For instance, the hydroxylation of arylboronic acids to phenols has been achieved in water using sodium sulfite (B76179) and oxygen, representing an environmentally benign protocol. umich.edu Another approach utilizes a bio-based green solvent, lactic acid, for the catalyst-free oxidation of arylboronic acids to phenols with aqueous hydrogen peroxide. nih.gov

Furthermore, advancements in catalysis have led to more sustainable synthetic routes. Heterogeneous photocatalysis using copper-doped g-C₃N₄ in water under visible light has been shown to be an efficient method for the hydroxylation of arylboronic acids, using air as a green oxidant. dergipark.org.tr This method offers the advantage of catalyst recyclability. dergipark.org.tr Additionally, iron-mediated direct arylation of certain heterocycles with arylboronic acids provides an inexpensive and environmentally friendly catalytic system. arkat-usa.org Microwave-promoted direct arylation using Mn(OAc)₃ as an oxidant also presents a more sustainable alternative to traditional methods. arkat-usa.org These green methodologies, while not all directly demonstrated for this compound, offer promising and more environmentally conscious pathways for the synthesis of this and other arylboronic acids.

Preparation of Structurally Related Boronic Acid Derivatives

The synthesis of structurally related boronic acid derivatives is crucial for understanding structure-activity relationships and for developing new compounds with tailored properties. This section focuses on the preparation of chloro-substituted ethoxyphenylboronic acids, ethoxyphenylboronic acid analogues, and pyridinylboronic acid analogues.

Chloro-substituted Ethoxyphenylboronic Acids

The synthesis of chloro-substituted ethoxyphenylboronic acids often involves the functionalization of a corresponding chloro-ethoxy-substituted aromatic compound. A common method for the preparation of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate at low temperatures. For example, the synthesis of 3-chlorophenylboronic acid can be achieved by reacting 3-chlorobenzene magnesium chloride with trimethylborate in ethyl ether at -65°C to -70°C, followed by aqueous workup. While a specific synthesis for 2,5-dichloro-4-ethoxyphenylboronic acid is not detailed in the provided results, a plausible route would involve the formation of the corresponding Grignard reagent from 1,4-dichloro-2-ethoxybenzene, followed by reaction with a borate ester.

Another approach is the Friedel-Crafts reaction, as demonstrated in the synthesis of p-chlorophenylboronic acid from chlorobenzene (B131634) and boron trichloride (B1173362) in the presence of a catalyst, followed by acidic hydrolysis. dergipark.org.tr This method offers a novel synthetic route with easily obtainable raw materials. dergipark.org.tr

The table below lists some examples of chloro-substituted ethoxyphenylboronic acids and their precursors.

| Compound Name | CAS Number | Molecular Formula | Precursor Example |

| 3-Chloro-4-ethoxyphenylboronic Acid | 913835-29-7 | C₈H₁₀BClO₃ | 2-Chloro-1-ethoxybenzene |

| (2,4-Dichloro-5-(ethoxycarbonyl)phenyl)boronic acid | Not Available | C₉H₉BCl₂O₄ | Not Available |

| (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid | Not Available | C₉H₉BCl₂O₄ | Not Available |

This table is generated based on available data and general synthetic principles.

Ethoxyphenylboronic Acid Analogues

The synthesis of ethoxyphenylboronic acid analogues with different substitution patterns provides a basis for comparative studies. The preparation of these analogues often follows established methods for arylboronic acid synthesis.

For instance, 4-ethoxyphenylboronic acid can be synthesized and is a valuable reagent in Suzuki cross-coupling reactions for creating biologically active molecules. umich.edunih.gov Similarly, 2-ethoxyphenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

The introduction of other substituents, such as a fluoro group, can significantly alter the electronic properties of the molecule. The synthesis of 2-fluoro-4-ethoxyphenylboronic acid would likely involve starting from a fluorinated ethoxybenzene derivative. While a direct synthesis is not provided, methods for preparing similar compounds like 2-fluorophenylboronic acid are known and typically involve ortho-lithiation followed by borylation. mdpi.com

The following table includes examples of ethoxyphenylboronic acid analogues.

| Compound Name | CAS Number | Molecular Formula | Key Application/Feature |

| 4-Ethoxyphenylboronic acid | 22237-13-4 | C₈H₁₁BO₃ | Reactant in Suzuki cross-coupling reactions. umich.edunih.gov |

| 2-Ethoxyphenylboronic acid | 213211-69-9 | C₈H₁₁BO₃ | Used in Suzuki-Miyaura cross-coupling. sigmaaldrich.com |

| 2-Fluoro-4-ethoxyphenylboronic acid | Not Available | C₈H₁₀BFO₃ | Analogue for comparative electronic studies. |

This table is compiled from search results and highlights key characteristics of the compounds.

Pyridinylboronic Acid Analogues for Comparative Studies

Pyridinylboronic acids are important heterocyclic analogues of phenylboronic acids and are of great interest in medicinal chemistry. Their synthesis presents unique challenges due to the electronic nature of the pyridine (B92270) ring. Several methods have been developed for their preparation. umich.edunih.govarkat-usa.org

The most common methods for synthesizing pyridinylboronic acids include:

Halogen-metal exchange: This involves the reaction of a halopyridine with an organolithium reagent followed by quenching with a borate ester. This is a fundamental and widely used method. arkat-usa.org

Palladium-catalyzed cross-coupling: This method uses a palladium catalyst to couple a halopyridine with a diboron reagent. nih.gov

Directed ortho-metalation (DoM): A directing group on the pyridine ring guides metalation to the adjacent position, which is then borylated. dergipark.org.tr

Specific examples include the synthesis of 2-chloropyridine-3-boronic acid and 2-chloropyridine-4-boronic acid. sigmaaldrich.comuni.lusigmaaldrich.com The preparation of ethoxy-substituted pyridinylboronic acids, such as 5-ethoxypyridin-3-ylboronic acid, provides even closer structural analogues to this compound for comparative biological and chemical studies.

The table below lists some pyridinylboronic acid analogues relevant for comparative studies.

| Compound Name | CAS Number | Molecular Formula | Synthetic Method Example |

| 2-Chloropyridin-3-ylboronic acid | 381248-04-0 | C₅H₅BClNO₂ | Halogen-metal exchange. dergipark.org.tr |

| 2-Chloropyridin-4-ylboronic acid | 458532-96-2 | C₅H₅BClNO₂ | Halogen-metal exchange. arkat-usa.org |

| 5-Ethoxypyridin-3-ylboronic acid | 850991-69-4 | C₇H₁₀BNO₃ | Not specified, likely via halogen-metal exchange. |

| (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid | Not Available | C₇H₉BFNO₃ | Not specified, likely via functionalized pyridine. bldpharm.com |

This table provides examples of pyridinylboronic acid analogues and common synthetic approaches.

Advanced Mechanistic Studies in Reactions Involving 2 Chloro 4 Ethoxyphenylboronic Acid

Mechanisms of Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three fundamental stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgchembites.org This cycle, initiated by a palladium(0) species, facilitates the coupling of an organohalide with an organoboron compound. wikipedia.org

| Catalytic Cycle Step | Description | Key Transformation |

| Oxidative Addition | The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halide bond. libretexts.org | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid derivative replaces the halide on the palladium(II) complex. chemrxiv.orgwwjmrd.com | L₂Pd(Ar)X + Ar'B(OH)₂ → L₂Pd(Ar)Ar' |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgchemrxiv.org | Pd(II) → Pd(0) |

The reactivity of the halide partner follows the general trend I > OTf > Br >> Cl, reflecting the bond dissociation energies. wwjmrd.com While aryl chlorides are less reactive due to the strong C-Cl bond, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition of these challenging substrates. libretexts.orgnih.gov Mechanistic studies indicate that the oxidative addition to a Pd(0) complex, such as one ligated by triphenylphosphine (B44618), may occur from a monoligated Pd(PPh₃) species under catalytic conditions, rather than the often-depicted 14-electron Pd(PPh₃)₂ complex. chemrxiv.org The initial product is a cis-complex, which typically isomerizes to the more stable trans-complex. libretexts.org

Transmetalation is the step where the organic moiety from the boron reagent is transferred to the palladium(II) center. wwjmrd.com The precise mechanism of this step has been a subject of significant debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. researchgate.netnih.gov

Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻) first reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic "ate" complex, a tetracoordinate boronate [Ar'B(OH)₃]⁻. chembites.orgresearchgate.net This activated boron species then reacts with the arylpalladium(II) halide complex (L₂Pd(Ar)X) to transfer its aryl group to the palladium center. nih.govacs.org Computational and experimental data suggest this pathway is favored, as the base increases the reactivity of the boronic acid toward the palladium-halide complex. acs.orgresearchgate.net

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, displacing the halide to form a more reactive arylpalladium(II) hydroxide (B78521) complex (L₂Pd(Ar)OH). chembites.orgresearchgate.netnih.gov This palladium-hydroxo species then reacts with the neutral boronic acid. nih.govberkeley.edu Studies by Hartwig and others, using stoichiometric reactions, have shown that the reaction between an isolated arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide and a trihydroxyborate. nih.govberkeley.edu This suggests that for reactions using weaker bases like carbonates in aqueous solvents, the oxo-palladium pathway is the dominant route for transmetalation. nih.govberkeley.edu

The prevailing pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates employed. researchgate.net

Reductive elimination is the final, product-forming step of the catalytic cycle. chemrxiv.org In this stage, the two organic groups (Ar and Ar') bound to the palladium(II) center couple to form the new biaryl product. libretexts.orgwikipedia.org This process simultaneously reduces the palladium from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. utrgv.edu

For reductive elimination to occur, the diorganopalladium(II) complex must adopt a cis configuration, as the two groups to be coupled need to be adjacent in the coordination sphere. libretexts.orgyoutube.com If the complex is in a more stable trans form after transmetalation, a trans-to-cis isomerization must precede the elimination. youtube.com Kinetic studies have shown that this step follows first-order kinetics, indicating it is an intramolecular process. libretexts.org The rate of reductive elimination is enhanced by bulky ligands, which promote the formation of the desired product by increasing steric strain on the metal center. wikipedia.org

The presence of a base is indispensable for the Suzuki-Miyaura reaction to proceed. wikipedia.orgyoutube.com Its role is multifaceted and central to the progression of the catalytic cycle, particularly in the transmetalation step. wwjmrd.comresearchgate.net The primary functions of the base include:

Activation of the Boronic Acid: The base can activate the organoboron reagent by converting the neutral, trivalent boronic acid into a more nucleophilic, tetracoordinate boronate anion [RB(OH)₃]⁻. wikipedia.orgresearchgate.net This activated species is more reactive towards the palladium(II) complex in the transmetalation step. researchgate.net

Formation of Palladium Hydroxo Complexes: The base can react with the (L)₂Pd(Ar)X complex to generate a (L)₂Pd(Ar)OH species. chembites.orgresearchgate.net This palladium hydroxo complex is often more reactive towards the neutral boronic acid than the corresponding halide complex is towards the boronate. nih.govberkeley.edu

Facilitating Reductive Elimination: Some studies suggest that bases, particularly alkoxides, can accelerate the reductive elimination step by interacting with the palladium complex. wwjmrd.com

The choice of base (e.g., carbonates, phosphates, hydroxides) and its concentration can therefore influence the reaction rate and even determine which transmetalation pathway—boronate or oxo-palladium—is operative. researchgate.netresearchgate.net

Ligands coordinated to the palladium center are not mere spectators; they play a critical role in modulating the catalyst's reactivity and stability. wikipedia.orgnih.gov Thoughtful ligand design has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include less reactive substrates, such as aryl chlorides. libretexts.orgnih.gov

Key characteristics of effective ligands include:

Electron-Donating Properties: Electron-rich ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. wikipedia.org This enhanced electron density facilitates the oxidative addition step, which is often rate-limiting, especially with unreactive electrophiles like aryl chlorides. libretexts.orgwwjmrd.com

Steric Bulk: Spatially demanding (bulky) ligands promote the reductive elimination step by creating steric crowding around the metal center, which is relieved upon expulsion of the product. wikipedia.orgutrgv.edu Furthermore, bulky ligands often favor the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in oxidative addition. chemrxiv.org

Dialkylbiaryl phosphines, such as SPhos and XPhos, are examples of ligands that combine these electronic and steric features to create highly active catalysts for a broad range of substrates, including sterically hindered ones. nih.gov

Side Reactions and Decomposition Pathways of Boronic Acids

While organoboron reagents are valued for their stability and low toxicity, they can undergo undesirable side reactions under Suzuki-Miyaura conditions, which can diminish the yield of the desired cross-coupled product. fishersci.co.uk For a substrate like 2-Chloro-4-ethoxyphenylboronic acid, two common decomposition pathways are particularly relevant:

Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the substrate. This process can be promoted by the base and trace amounts of water in the reaction medium.

Trimerization to Boroxines: Boronic acids can undergo dehydration, especially upon heating, to form cyclic trimers known as boroxines. These anhydrides are often less reactive in the transmetalation step than the parent boronic acid, leading to lower conversion rates. However, boroxines typically exist in equilibrium with the boronic acid in the presence of water, which can be formed as a byproduct during trimerization. nih.gov

These side reactions compete with the productive catalytic cycle and highlight the importance of carefully controlling reaction parameters such as temperature, solvent purity, and the choice of base to maximize the efficiency of the cross-coupling process.

Protodeboronation Mechanisms

Protodeboronation, the formal replacement of a boronic acid group with a hydrogen atom, is a significant side reaction that can diminish the efficiency of cross-coupling reactions. For arylboronic acids like this compound, this process is highly dependent on the reaction conditions, particularly pH. nih.govwikipedia.org

Mechanistic studies on substituted aromatic boronic acids have identified two primary pathways for protodeboronation: an acid-catalyzed and a base-catalyzed mechanism. wikipedia.orged.ac.uk The acid-catalyzed route involves the direct protonolysis of the carbon-boron bond. wikipedia.org Conversely, the base-catalyzed pathway proceeds through the formation of a more electron-rich boronate species, which is then cleaved. wikipedia.org For highly electron-deficient arylboronic acids, a third pathway involving the generation of a transient aryl anion can also be operative. nih.govacs.org

The electronic nature of the substituents on the phenyl ring plays a critical role. Electron-withdrawing groups, such as the chloro substituent in this compound, can influence the rate of protodeboronation. While detailed kinetic studies specifically on this compound are not extensively available, general trends suggest that the interplay of the electron-withdrawing chloro group and the electron-donating ethoxy group would result in a nuanced susceptibility to protodeboronation, influenced by the specific pH of the reaction medium.

Homocoupling Phenomena

Another prevalent side reaction is the homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl. This phenomenon is often observed in Suzuki-Miyaura cross-coupling reactions and can be influenced by the nature of the catalyst, the base, and the solvent system. The generally accepted catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Homocoupling is thought to arise from alternative pathways branching off this main cycle.

One proposed mechanism for homocoupling involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination. The specific conditions that favor this pathway over the desired cross-coupling are a subject of ongoing research. For this compound, the steric and electronic properties of the substituents would influence its propensity to undergo homocoupling.

Strategies for Side-Product Suppression

To mitigate the impact of protodeboronation and homocoupling, various strategies have been developed. A common approach to minimize protodeboronation is the use of boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates. ed.ac.uk These act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thereby disfavoring the side reaction. ed.ac.uk

Careful selection of the palladium catalyst and ligands is also crucial. Bulky, electron-rich phosphine ligands can often promote the desired cross-coupling pathway and suppress homocoupling. Furthermore, the choice of base and solvent can significantly impact the reaction's outcome. Anhydrous conditions, for instance, can be employed to circumvent aqueous protodeboronation pathways. nih.govbeilstein-journals.orgresearchgate.net

Kinetic and Thermodynamic Investigations of Reactivity

Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of the reactivity of this compound. Such studies would involve monitoring the reaction progress under various conditions to determine rate laws, activation parameters, and equilibrium constants.

A comprehensive kinetic analysis would require systematic variation of reactant concentrations, temperature, and catalyst loading, with careful quantification of both the desired product and the side products.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to probe the reactivity and electronic structure of molecules like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For boronic acids, DFT calculations can provide valuable information about molecular geometries, bond energies, and the energies of frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on this compound are not widely published, research on related substituted phenylboronic acids demonstrates the utility of this approach. DFT calculations have been used to correlate the electronic properties of substituents with the stability of the boronic acid and its susceptibility to protodeboronation. nih.govacs.org For instance, the calculated HOMO-LUMO gap can be an indicator of the kinetic stability of the molecule.

A hypothetical DFT study on this compound would likely reveal the influence of the opposing electronic effects of the chloro and ethoxy groups on the electron distribution within the phenyl ring and on the C-B bond. This would provide a theoretical basis for understanding its reactivity in cross-coupling reactions.

Table 1: Hypothetical DFT-Calculated Parameters for Substituted Phenylboronic Acids This table is illustrative and not based on published experimental data for the specific compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylboronic Acid | -6.5 | -1.2 | 5.3 |

| 4-Chlorophenylboronic Acid | -6.7 | -1.5 | 5.2 |

| 4-Ethoxyphenylboronic Acid | -6.2 | -1.1 | 5.1 |

| This compound | -6.4 | -1.4 | 5.0 |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, this technique is particularly relevant when it is used as a fragment in the design of enzyme inhibitors. Many boronic acid-containing compounds are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue.

A molecular docking study would involve placing this compound or a larger molecule containing this moiety into the active site of a target protein. The simulation would then calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

For example, if a molecule derived from this compound were to be evaluated as an inhibitor for a specific enzyme, docking simulations could provide a rationale for its binding affinity and selectivity. The chloro and ethoxy substituents would play a crucial role in defining the steric and electronic complementarity with the enzyme's binding pocket.

Modeling of Boron-Containing Compounds

The computational modeling of boron-containing compounds, including arylboronic acids like this compound, has become an indispensable tool for understanding and predicting their chemical behavior. Advanced mechanistic studies leverage these models to elucidate complex reaction pathways, rationalize experimental observations, and guide the design of new catalysts and processes. The insights gained from modeling are particularly crucial in the context of widely used reactions such as the Suzuki-Miyaura cross-coupling.

At the forefront of these computational investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov DFT studies allow researchers to map out the entire catalytic cycle of a reaction, identifying the structures of intermediates and the transition states that connect them. researchgate.net This provides a detailed, step-by-step view of the reaction mechanism, which is often difficult to obtain through experimental means alone.

One of the primary applications of modeling is the elucidation of reaction mechanisms. For instance, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, DFT calculations have been instrumental in validating the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Studies have shown that for many cross-coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is the turnover-limiting step. nih.gov Computational models can precisely calculate the energy barriers for each step, offering explanations for experimental outcomes, such as why certain reactions require elevated temperatures or specific ligands to proceed efficiently. nih.gov

Furthermore, modeling helps in understanding the critical role of ligands and bases in these reactions. DFT studies have been used to compare different chelating ligands (e.g., diimine, diphosphine) to determine the most energetically favorable reaction pathways. researchgate.net It has been demonstrated that the coordination mode of the ligand to the palladium center can significantly influence the energy barrier of the rate-limiting step. For example, the bidentate coordination of a biarylphosphine ligand was found to play a key role in lowering the activation barrier for oxidative addition. nih.gov Similarly, the function of the base in activating the boronic acid for transmetalation has been computationally characterized, showing its involvement in the formation of a more reactive boronate species. acs.org

Beyond reaction mechanisms, computational models are employed to predict fundamental chemical properties of boron compounds. A significant area of research is the computational determination of the pKa of arylboronic acids. mdpi.com The acidity of a boronic acid is critical as it affects its solubility and reactivity. mdpi.com However, accurately calculating pKa values for these molecules is challenging due to the presence of multiple low-energy conformations of the hydroxyl groups and substituents. mdpi.com Advanced methods, such as the Multi-Structure Local Harmonic (MS-LH) approximation, have been developed to account for these conformational complexities, leading to more accurate predictions that align better with experimental data. mdpi.com

The table below summarizes the key computational methods and their applications in the study of boron-containing compounds.

| Computational Method | Application | Research Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., Suzuki-Miyaura), calculation of transition state energies, analysis of ligand effects. researchgate.netnih.govmdpi.com | Validated the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Identified oxidative addition as a common rate-limiting step. nih.gov Showed that ligand coordination significantly impacts activation barriers. nih.gov |

| Multi-Structure Local Harmonic (MS-LH) | Accurate calculation of thermodynamic properties, such as pKa, by considering multiple conformers. mdpi.com | Improved the accuracy of pKa prediction for arylboronic acids by accounting for various low-energy conformations of hydroxyl groups and substituents. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Investigation of electronic structure, charge distribution, and orbital interactions in transition states. nih.gov | Supported findings from DFT by providing detailed electronic insights into how ligand-metal interactions stabilize transition states during oxidative addition. nih.gov |

Detailed research findings from these modeling studies provide quantitative data that helps rationalize reactivity and selectivity. For example, kinetic studies combined with computational modeling have revealed that in certain Suzuki-Miyaura couplings, the reaction order can depend on the nature of the borane (B79455) and the concentration of the base. acs.org These findings are interpreted through models that show the formation of specific intermediates, such as hydroxo-bridged palladium-boron complexes, which precede the crucial transmetalation step. acs.org

The table below presents key parameters that are typically investigated in the computational modeling of reactions involving boron-containing compounds.

| Parameter | Significance | Example from Research |

| Activation Energy (Ea) | Determines the rate of a chemical reaction step. Lower Ea corresponds to a faster reaction. | DFT calculations showed that bidentate coordination of the XPhos ligand lowers the barrier to the turnover-limiting oxidative addition in Suzuki-Miyaura couplings. nih.gov |

| Reaction Energy (ΔE) | Indicates the thermodynamics of a reaction step (exothermic or endothermic). | The overall catalytic cycle is typically calculated to be exothermic, driving the reaction forward. Specific steps like transmetalation and reductive elimination are often found to be facile with low energy barriers. nih.gov |

| Bond Lengths and Angles | Provide structural information about transition states and intermediates. | Modeling of the transmetalation step involves analyzing the formation of new bonds between the palladium center and the aryl group from the boronic acid, and the breaking of the carbon-boron bond. acs.org |

| pKa Values | Quantifies the acidity of the boronic acid, affecting its activation by a base. | Computational procedures can now provide more accurate pKa values for arylboronic acids by averaging over multiple conformations, which is crucial for understanding their behavior in aqueous media. mdpi.com |

Catalyst Design and Engineering for 2 Chloro 4 Ethoxyphenylboronic Acid Transformations

Palladium-Based Catalytic Systems

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, has become an indispensable tool for the formation of carbon-carbon bonds. The reaction of 2-Chloro-4-ethoxyphenylboronic acid with various organic halides or triflates under palladium catalysis allows for the synthesis of a diverse range of biaryl and substituted aromatic compounds.

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts, where the catalyst and reactants are in the same phase, are widely employed for their high activity and selectivity in cross-coupling reactions. These catalysts typically consist of a palladium precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, and a stabilizing ligand. In the context of this compound, these catalysts facilitate its coupling with various partners.

For instance, in the synthesis of complex benzoic acid derivatives, this compound has been successfully coupled with aryl halides. google.comgoogle.com While specific catalyst details for these industrial applications are often proprietary, the general principles of homogeneous palladium catalysis are well-established. The choice of palladium precursor, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

| Coupling Partner | Catalyst System | Product | Yield | Reference |

| Methyl 2-bromo-4-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzoate | Pd catalyst (unspecified) | 2'-chloro-4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-4'-ethoxy-biphenyl -2-Carboxylic acid | 2% | google.comgoogle.com |

| 7-bromo-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | Not specified | 7-(2-chloro-4-ethoxyphenyl)-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | 74% (coupling step) | google.com |

Heterogeneous Palladium Catalysts

Heterogeneous palladium catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of catalyst recovery and reuse. Common supports for palladium include activated carbon (Pd/C), alumina, and silica.

A major challenge in heterogeneous palladium catalysis is the leaching of palladium species into the reaction solution. This dissolved palladium can then act as a homogeneous catalyst, complicating the distinction between true heterogeneous and homogeneous catalysis. For transformations involving this compound, the use of robustly supported palladium catalysts would be beneficial for large-scale synthesis, provided that leaching can be minimized to ensure product purity and catalyst longevity. Research in this area focuses on developing supports that strongly bind palladium, preventing its release into the reaction medium.

Ligand Effects on Catalytic Activity and Selectivity

For Suzuki-Miyaura couplings involving substituted arylboronic acids like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald-type dialkylbiaryl phosphines, have proven to be highly effective. These ligands promote the formation of the active monoligated palladium(0) species, which is often the key to high catalytic activity, especially with challenging substrates like aryl chlorides. The steric and electronic properties of the ligand can be fine-tuned to achieve the desired outcome, whether it be high turnover numbers, selectivity for a specific product, or reaction under mild conditions.

Nickel-Catalyzed Cross-Coupling Systems

In recent years, nickel has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. The lower cost and higher abundance of nickel make it an attractive option for industrial applications. google.com Nickel catalysts have shown remarkable efficacy in coupling a wide range of substrates, including those that are challenging for palladium-based systems.

Advantages and Limitations of Nickel Catalysis

Advantages:

Cost-Effectiveness: Nickel is significantly cheaper and more abundant than palladium, which is a major consideration for large-scale industrial processes. google.com

High Reactivity: Nickel catalysts can be more reactive than their palladium counterparts, often enabling the coupling of less reactive electrophiles such as aryl chlorides and fluorides under milder conditions. google.com

Unique Reactivity: Nickel catalysis can sometimes offer complementary reactivity to palladium, allowing for the synthesis of molecules that are difficult to access using traditional methods.

Limitations:

Sensitivity: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent reaction conditions.

Side Reactions: Nickel-catalyzed reactions can sometimes be prone to side reactions, such as homocoupling of the reactants.

Ligand Sensitivity: The success of a nickel-catalyzed reaction is often highly dependent on the choice of ligand, and finding the optimal ligand can be more challenging than for palladium systems.

For the cross-coupling of this compound, a nickel-based system could offer a more economical route, particularly if the coupling partner is an unreactive aryl chloride.

Ligand Scaffolds for Nickel-Promoted Reactions

Similar to palladium catalysis, ligands are crucial for modulating the reactivity and stability of nickel catalysts. A variety of ligand scaffolds have been developed for nickel-promoted cross-coupling reactions.

Phosphine Ligands: Both monodentate and bidentate phosphine ligands are widely used in nickel catalysis. Ligands such as triphenylphosphine (B44618) and its derivatives, as well as bidentate ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), have been successfully employed. The choice of phosphine can influence the reaction's efficiency and selectivity.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for nickel catalysis. Their strong σ-donating ability helps to stabilize the nickel center and promote catalytic activity. Air-stable Ni(II)-NHC precatalysts have been developed that show excellent performance in Suzuki-Miyaura couplings of aryl chlorides at room temperature.

Other Ligands: Other ligand types, such as those containing nitrogen or oxygen donor atoms, have also been explored in nickel catalysis. For example, hydroxyphosphine ligands have been shown to accelerate nickel-catalyzed cross-couplings through a cooperative effect with a magnesium alkoxide. google.com

The development of new and efficient ligand scaffolds continues to be an active area of research, aiming to expand the scope and utility of nickel-catalyzed cross-coupling reactions for substrates like this compound.

Copper-Mediated Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering a cost-effective and efficient alternative to palladium-based systems. These reactions are instrumental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in many biologically active molecules and functional materials. For this compound, copper-mediated transformations primarily involve Chan-Lam and Ullmann-type couplings.

The Chan-Lam coupling reaction facilitates the formation of aryl ethers and aryl amines by reacting an aryl boronic acid with an alcohol or an amine. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper complexes and can often be performed at room temperature and open to the air. wikipedia.org A proposed mechanism involves the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired product. wikipedia.org

The Ullmann condensation is another significant copper-promoted reaction that converts aryl halides to aryl ethers, aryl thioethers, and aryl amines. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts supported by various ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The mechanism of Ullmann-type reactions is thought to involve the in-situ formation of a copper(I) species that reacts with the aryl halide. organic-chemistry.org

A key challenge in copper-catalyzed cross-coupling reactions is the potential for catalyst inhibition. For instance, in thiol ester-boronic acid coupling, the palladium-thiolate intermediate is very stable, hindering the catalytic cycle. However, the use of alkylating agents can activate this intermediate, enabling efficient coupling. acs.org

Research has demonstrated the effectiveness of copper catalysis in various contexts. For example, copper(II) acetate has been used to catalyze the coupling of arylboronic acids with amines in the presence of a base and an additive, yielding diarylamine products in good yields. organic-chemistry.org Similarly, a copper-catalyzed C-N cross-coupling of aryl boronic acids has been developed that proceeds at room temperature under open-flask conditions, tolerating a wide range of functional groups. acs.orgacs.orgresearchgate.net

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Chan-Lam Coupling | Copper(II) acetate, Pyridine (B92270) | Aryl boronic acid, Pyrrole | Forms C-N bonds; proceeds at room temperature in air. | wikipedia.org |

| Ullmann Condensation | Copper(I) iodide, Phenanthroline | Aryl halide, Aniline | Forms C-N bonds; an alternative to Buchwald-Hartwig amination. | wikipedia.org |

| C-N Cross-Coupling | Cu(OAc)₂·H₂O, DMAP, KI | Aryl boronic acids, Picolinamides | Chelation-assisted, room temperature, open-flask conditions. | acs.org |

| Diarylamine Synthesis | CuX, Diphosphine, Phenyl silane | Nitroarenes, Aryl boronic acids | Mild conditions, tolerates a broad range of functional groups. | nih.govchemrxiv.org |

Emerging Catalysts and Sustainable Catalysis

The development of sustainable catalytic systems is a major focus in modern chemistry, aiming to reduce environmental impact and improve economic viability. For transformations involving this compound, this includes the use of water as a solvent, ionic liquids, and recyclable catalysts.

Water as Solvent in Cross-Coupling

Water is an attractive solvent for cross-coupling reactions due to its low cost, non-flammability, and low toxicity. hes-so.chfau.de While traditionally organic solvents have been used, recent research has shown that palladium-catalyzed cross-coupling reactions can be successfully performed in water. acs.orgresearchgate.netsigmaaldrich.com The use of water can sometimes lead to improved reaction rates and yields. andersonsprocesssolutions.com For instance, in some Suzuki-Miyaura cross-coupling reactions, performance is better in water or water/solvent mixtures than in organic solvents alone. hes-so.ch

The solubility of reagents in water can be a challenge. fau.de However, the use of phase-transfer catalysts or surfactants that form nanomicelles can overcome this issue by creating a lipophilic environment for the reaction to occur. sigmaaldrich.com For example, TPGS-750-M is a designer surfactant that forms micelles in water and has been shown to promote a variety of transition metal-catalyzed cross-coupling reactions at room temperature. sigmaaldrich.com

The water/organic solvent ratio can also significantly influence the reaction's performance. hes-so.ch Studies have shown that an optimal ratio can enhance reaction rates by balancing the solubility of the reagents and the concentration of the base. hes-so.ch

Ionic Liquids in Catalytic Systems

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their low vapor pressure and high thermal stability. d-nb.info They have been investigated as alternative reaction media for various catalytic processes. In the context of cross-coupling reactions, ionic liquids can act as both the solvent and a component of the catalytic system.

For example, herbicidal ionic liquids have been synthesized and characterized, demonstrating the versatility of these compounds. d-nb.info While direct applications of ionic liquids in transformations of this compound are not extensively documented, the principles of their use in similar catalytic systems are relevant. Their ability to dissolve a wide range of organic and inorganic compounds makes them promising candidates for developing novel catalytic systems.

Design of Recyclable Catalyst Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces waste and lowers costs. For Suzuki-Miyaura cross-coupling reactions, which are frequently used with boronic acids like this compound, significant progress has been made in developing recyclable catalyst systems.

One common approach is the use of heterogeneous catalysts, where the catalyst is supported on a solid material. mdpi.com This allows for easy separation of the catalyst from the reaction mixture by filtration or centrifugation. Silica-supported palladium catalysts, for example, have been shown to be effective for Suzuki-Miyaura cross-couplings and can be reused for multiple reaction cycles without a significant loss of activity. uclm.es

Another strategy involves the use of a biphasic system where the catalyst resides in one phase (e.g., an aqueous or ionic liquid phase) and the product in another (e.g., an organic phase). This allows for the separation of the product by simple decantation, while the catalyst-containing phase can be reused. For instance, a Pd(OAc)2/DABCO/PEG-400 system has been developed for the Suzuki-Miyaura reaction, where the catalyst can be recycled and reused multiple times without loss of activity. nih.gov

The stability of the catalyst is crucial for its recyclability. Leaching of the metal from the support is a common issue that can lead to a decrease in catalytic activity over time. mdpi.com Research is focused on developing more robust catalysts with minimal leaching.

| Approach | Key Features | Advantages | Challenges | Examples |

|---|---|---|---|---|

| Water as Solvent | Utilizes water as the reaction medium, often with co-solvents or surfactants. | Low cost, non-flammable, non-toxic, can enhance reaction rates. | Poor solubility of organic substrates, potential for hydrolysis of reagents. | Pd-catalyzed Suzuki-Miyaura reactions in water/THF mixtures. hes-so.ch |

| Ionic Liquids | Employs ionic liquids as the solvent and/or part of the catalyst system. | Low vapor pressure, high thermal stability, can dissolve diverse substrates. | Higher cost compared to conventional solvents, potential toxicity of some ILs. | Synthesis of herbicidal ionic liquids. d-nb.info |

| Recyclable Catalysts | Catalyst is immobilized on a support or used in a biphasic system for easy recovery. | Reduces catalyst waste and cost, simplifies product purification. | Catalyst leaching, loss of activity over multiple cycles. | Silica-supported palladium for Suzuki-Miyaura coupling. uclm.es |

Applications of 2 Chloro 4 Ethoxyphenylboronic Acid in Complex Molecule Synthesis

Pharmaceutical Development and Drug Discoverychemimpex.com

The development of new medicines is a complex process that relies on the ability of chemists to synthesize novel and diverse molecules that can be tested for biological activity. 2-Chloro-4-ethoxyphenylboronic acid serves as a crucial intermediate in this process, providing a reliable method for connecting different molecular fragments. chemimpex.com

Synthesis of Novel Drug Candidateschemimpex.com

This compound is principally used as a key building block in the creation of new potential drugs. chemimpex.com Its primary role is in the Suzuki-Miyaura coupling reaction, where the boronic acid group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. chemimpex.commdpi.com This allows for the precise and predictable combination of the 2-chloro-4-ethoxyphenyl unit with other complex molecular scaffolds. This method is instrumental in generating libraries of related compounds, which medicinal chemists can then screen to identify promising new drug candidates. The stability and reactivity of the compound make it a favored choice for researchers aiming for efficient and dependable synthetic processes. chemimpex.com

Targeted Therapies and Biologically Active Compoundschemimpex.comnih.gov

A major focus of modern drug discovery is the development of targeted therapies, which are drugs designed to interact with specific biological molecules, such as proteins or enzymes, that are involved in disease. The unique electronic and structural properties of the 2-chloro-4-ethoxyphenyl fragment can be used to influence how a final drug molecule binds to its target. By incorporating this specific building block, researchers can fine-tune the structure of a drug candidate to improve its potency and selectivity. chemimpex.com

Phenylboronic acids, as a class, have gained significant interest for their application in targeted cancer therapy. nih.gov Their ability to selectively interact with certain biological structures, such as sialic acids that can be overexpressed on cancer cell surfaces, makes them promising agents for developing new treatments. nih.govmdpi.com this compound is employed as a key intermediate in the synthesis of pharmaceuticals aimed at treating diseases like cancer, highlighting its importance in creating biologically active compounds for targeted interventions. chemimpex.com

Late-Stage Functionalization in Drug Synthesisscispace.comnih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex, drug-like molecule in the final steps of its synthesis. scispace.comnih.gov This approach allows chemists to rapidly generate a variety of analogues from a common advanced intermediate, which can accelerate the optimization of a drug's properties, such as its efficacy or metabolic stability. scispace.comacs.org

Boronic acids and their derivatives are valuable reagents for LSF because the reactions they participate in, like the Suzuki-Miyaura coupling, are often compatible with the diverse functional groups present in complex molecules. scispace.com While direct studies detailing the use of this compound in LSF are not extensively published, its nature as a stable boronic acid makes it a suitable candidate for such applications. This strategy allows for the installation of the 2-chloro-4-ethoxyphenyl group onto an existing molecular framework, providing a means to explore how this specific substitution pattern affects the biological profile of the molecule without requiring a complete re-synthesis. nih.govworktribe.com

Agrochemical Researchchemimpex.com

The principles that make this compound valuable in pharmaceuticals also apply to the field of agrochemical research. The development of new herbicides, insecticides, and fungicides requires the synthesis of novel, biologically active molecules. This compound serves as an essential building block for creating complex organic molecules that can be tested for agrochemical applications. chemimpex.com The Suzuki-Miyaura coupling reaction provides a robust method for assembling these candidate molecules, leveraging the compound's specific substitution pattern to explore new chemical structures for crop protection. chemimpex.com

Material Science and Advanced Materialschemimpex.com

Beyond biological applications, this compound is utilized in the field of material science. The compound's ability to be incorporated into larger structures allows it to be used in the creation of advanced materials with tailored properties. chemimpex.com

Polymer Synthesis and Modificationchemimpex.com

In polymer science, this compound can be used as a monomer or a modifying agent. By incorporating this boronic acid into a polymer chain via coupling reactions, scientists can create polymers with specific characteristics. The presence of the chloro and ethoxy groups on the phenyl ring can influence the resulting polymer's properties, such as its thermal stability, solubility, or optical and electronic behavior. This makes the compound a useful tool in developing new polymers and nanomaterials with enhanced performance for a variety of technological applications. chemimpex.com

Interactive Data Table: Applications of this compound

| Field | Specific Application | Role of the Compound | Key Chemical Reaction |

| Pharmaceuticals | Synthesis of Novel Drug Candidates | Key structural building block and intermediate. chemimpex.com | Suzuki-Miyaura Cross-Coupling chemimpex.com |

| Targeted Therapies | Provides a specific chemical moiety to influence biological activity and target binding. chemimpex.comnih.gov | Suzuki-Miyaura Cross-Coupling chemimpex.com | |

| Late-Stage Functionalization | Reagent for modifying complex molecules in late synthetic steps. scispace.comnih.gov | Suzuki-Miyaura Cross-Coupling worktribe.com | |

| Agrochemicals | Research and Development | Essential building block for creating novel pesticides and herbicides. chemimpex.com | Suzuki-Miyaura Cross-Coupling chemimpex.com |

| Material Science | Advanced Materials Development | Component for creating polymers and nanomaterials with specific properties. chemimpex.com | Polymerization/Coupling Reactions |

| Polymer Synthesis | Monomer or modifying agent to alter polymer characteristics. chemimpex.com | Polymerization/Coupling Reactions |

A Spotlight on this compound: A Versatile Building Block in Modern Chemistry

This compound is a specialized organic compound that has garnered significant attention in various scientific fields. chemimpex.com Its unique structure, featuring a chlorinated and ethoxylated phenyl ring attached to a boronic acid group, makes it a valuable reagent, particularly in the synthesis of complex organic molecules. chemimpex.com This article explores the specific applications of this compound in several advanced scientific domains.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 313545-44-7 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₈H₁₀BClO₃ | chemimpex.com |

| Molecular Weight | 200.43 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 108 °C | chemimpex.com |

| Synonyms | 2-Chloro-4-ethoxybenzeneboronic acid | chemimpex.com |

The utility of this compound stems from its role as a key building block in organic synthesis. It is particularly valued for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds. chemimpex.comwikipedia.orglibretexts.org This reactivity allows for the precise and efficient construction of complex molecular architectures. chemimpex.com

Nanomaterial Functionalization

In the field of material science, this compound is utilized in the development of advanced materials, including nanomaterials. chemimpex.com The boronic acid functional group can be used to modify the surface properties of various nanomaterials. chemimpex.com This functionalization is critical for enhancing material performance and creating materials with tailored characteristics. chemimpex.com For instance, while not specific to this exact compound, related research has shown that functionalizing gold nanoparticles with organic molecules can allow them to be used for bioimaging and as biolabeling agents in plant physiology. nih.gov This illustrates the principle of how attaching specific chemical groups, such as this compound, can impart new functionalities to nanomaterials. chemimpex.comnih.gov

Sensor Technology

The compound's utility extends to the development of sensor technology. chemimpex.com This application is largely based on the ability of the boronic acid moiety to form stable, yet often reversible, complexes with diols (compounds containing two hydroxyl groups). chemimpex.com This interaction can be engineered to produce a detectable signal—such as a change in color or fluorescence—in the presence of a target molecule, forming the basis of a chemical sensor. chemimpex.com

Bioconjugation Studies

Bioconjugation is the process of linking molecules, at least one of which is a biomolecule, to form a stable hybrid. This compound plays a significant role in these processes. chemimpex.com It facilitates the attachment of biomolecules to other compounds or to surfaces, which is essential for studies in biochemistry and molecular biology. chemimpex.com Boronic acids, in general, are finding increasing use in chemical biology for creating complex bioconjugates, including protein-protein conjugates, under physiological conditions. nih.govnih.gov These reactions can be designed to be stable or reversible, expanding the toolkit for biological research. nih.gov

Environmental Chemistry Applications

This compound is also employed in the field of environmental chemistry. chemimpex.com Its chemical properties make it a useful tool for addressing environmental challenges related to chemical contaminants. chemimpex.com

The compound is utilized in the detection and analysis of pollutants. chemimpex.com Its ability to react selectively can be harnessed to develop methods for identifying and quantifying specific harmful substances in environmental samples. chemimpex.com

Flowing from its application in pollutant detection, this boronic acid derivative aids in the creation of environmental monitoring technologies. chemimpex.com These technologies are crucial for tracking the presence and concentration of pollutants over time, ensuring compliance with safety regulations and assessing the health of ecosystems. chemimpex.com

Combinatorial Chemistry and High-Throughput Synthesis

In modern drug discovery, chemists often synthesize large collections, or libraries, of related compounds to screen for biological activity. This approach is known as combinatorial chemistry and relies on high-throughput synthesis methods. benthamscience.com Boronic acids are considered highly valuable building blocks in this context. csmres.co.uk this compound, as a versatile reactant in robust and reliable reactions like the Suzuki coupling, is an ideal candidate for these processes. chemimpex.comlibretexts.org Its use allows for the rapid generation of a diverse array of complex molecules from a common core structure, accelerating the discovery of new pharmaceutical candidates and other functional materials. chemimpex.comcsmres.co.uk

Combinatorial Chemistry and High-Throughput Synthesis

Solid-Phase Synthesis Strategies

While direct, documented examples of this compound in solid-phase organic synthesis (SPOS) are not extensively detailed in readily available literature, its well-established reactivity in solution-phase Suzuki-Miyaura couplings makes it an ideal candidate for established solid-phase methodologies. These strategies are fundamental to combinatorial chemistry and high-throughput synthesis, allowing for the efficient creation of numerous compounds with simplified purification procedures.

Solid-phase synthesis of biaryl compounds, the class of molecules formed using this compound, typically involves the immobilization of one of the coupling partners onto a solid support, such as a polymer resin. scirp.orgresearchgate.net Two primary strategies can be envisioned for the use of this compound in this context:

Strategy 1: Immobilization of the Coupling Partner: In this approach, an aryl halide is attached to a solid support via a suitable linker. The resin-bound aryl halide is then subjected to a Suzuki-Miyaura reaction with this compound in solution. The reaction is driven to completion, and excess reagents and by-products are removed by simple washing of the resin. The desired biaryl product is then cleaved from the solid support. This method is advantageous as it allows for the use of a wide variety of commercially available or synthetically accessible aryl halides to be bound to the resin, creating a diverse array of products with the common 2-chloro-4-ethoxyphenyl moiety.

Strategy 2: Immobilization of the Boronic Acid: Alternatively, this compound itself, or a derivative, can be anchored to the solid support. researchgate.net This can be achieved through linkers that react with the boronic acid functionality, such as diethanolamine-functionalized resins which form a reversible complex. researchgate.net The polymer-supported boronic acid can then be reacted with various aryl halides in solution. This strategy is particularly useful when a common scaffold derived from the boronic acid is desired, and diversity is introduced through the aryl halide coupling partner.